molecular formula C9H9N5O2S B2891937 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 1315342-99-4

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No. B2891937
CAS RN: 1315342-99-4
M. Wt: 251.26
InChI Key: FAOJSNMFDLEMCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the various substituents. The electron-withdrawing nitro group on the phenyl ring could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amine, and sulfanyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthetic Applications and Antimicrobial Activities

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse applications in synthetic organic chemistry and their biological activities. One of the primary scientific research applications of this compound and its derivatives involves the synthesis of complex molecules that exhibit antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines has been reported, where some derivatives demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the compound's utility in developing new antimicrobial agents.

Catalyst- and Solvent-Free Synthesis

Another significant application involves its use in catalyst- and solvent-free synthetic processes. An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement has been developed. This process is notable for its environmental friendliness, as it avoids the use of solvents and catalysts, which are often hazardous and contribute to pollution. The study demonstrated the synthesis of benzamide derivatives under these green conditions, showcasing the compound's role in promoting sustainable chemical processes (Moreno-Fuquen et al., 2019).

Anti-Cancer Activity

The compound and its derivatives have also been explored for their potential in cancer therapy. Research into metal ion complexes derived from tetrazole-triazole compounds, closely related to the structure of this compound, has shown promising anti-cancer activity. Specifically, gold (III) and nickel (II) complexes were synthesized and demonstrated cytotoxic effects against breast cancer cell lines, with the gold(III) complex exhibiting higher potency (Ghani & Alabdali, 2022). This suggests the potential for developing novel anti-cancer drugs based on this chemical scaffold.

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities associated with the triazole ring, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOJSNMFDLEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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